Product packaging for Benzamide, N-chloro-(Cat. No.:CAS No. 1821-34-7)

Benzamide, N-chloro-

Cat. No.: B8628897
CAS No.: 1821-34-7
M. Wt: 155.58 g/mol
InChI Key: WMSQJZHVGMMPQT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Interest

The conceptual roots of N-chlorobenzamides can be traced back to the 19th-century work on the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. rsc.org A key intermediate in this reaction is an N-haloamide, which can be an N-chloroamide, that rearranges to an isocyanate. rsc.orgwikipedia.org This foundational understanding of N-haloamide reactivity laid the groundwork for future investigations into this class of compounds.

Early research in the 20th century, such as the work by Kharasch and Priestley in 1939 on the addition of N-haloamides to olefins, began to explore the broader synthetic utility of these reagents beyond rearrangement reactions. mdpi.com However, for a considerable period, N-chlorobenzamides remained relatively specialized reagents.

A significant resurgence in research interest has occurred in the 21st century, particularly in the last decade. This revival is largely driven by the advent of transition metal-catalyzed reactions, where N-chlorobenzamides have emerged as highly effective and versatile reactants. Their ability to act as both an internal oxidant and a directing group has opened up new avenues for the efficient synthesis of complex molecules.

Significance in Organic Synthesis and Mechanistic Studies

The contemporary significance of N-chlorobenzamides in organic synthesis is most prominently demonstrated in their application in transition metal-catalyzed C-H activation and annulation reactions. These reactions have become a powerful tool for the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules.

Notably, cobalt(III)-catalyzed [4+2] annulation reactions of N-chlorobenzamides with various coupling partners, such as alkenes and maleimides, have been extensively studied. acs.orgacs.org These reactions allow for the regioselective synthesis of important heterocyclic structures like 3,4-dihydroisoquinolinones. acs.org The N-chloroamide functionality plays a dual role in these transformations, acting as a directing group to guide the C-H activation to a specific position and as an internal oxidant, which avoids the need for external oxidizing agents and improves the atom economy of the reaction. acs.org

Mechanistic studies, often supported by computational density functional theory (DFT) calculations, have provided deep insights into these complex transformations. For instance, investigations into the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656) have elucidated the role of the catalyst's spin state and identified the key enantioselectivity-determining step. researchgate.net These studies are crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher efficiency and selectivity.

The versatility of N-chlorobenzamides is further highlighted by their use in cascade reactions. For example, a Cp*Co(III)-catalyzed cascade C-2 amidation/C-3 chlorination of indoles utilizes the dual reactivity of N-chloroamides, demonstrating their potential to facilitate multiple bond-forming events in a single operation. acs.org

Scope and Research Trajectories within the N-Chlorobenzamide Class

The current research landscape for N-chlorobenzamides is dynamic and expanding, with several key trajectories shaping the future of this field.

A primary focus remains on the development of novel synthetic methodologies. Researchers are continuously exploring new transition metal catalysts, such as ruthenium(II), to broaden the scope of annulation reactions and access a wider range of heterocyclic products. rsc.org The use of different coupling partners in these reactions is also an active area of investigation, aiming to further diversify the accessible molecular architectures.

Another emerging research direction is the exploration of the photochemical properties of N-haloamides. Studies on manganese N-haloamide complexes have shown that photolysis can lead to the formation of reactive nitrene intermediates, which can then participate in C-H amination and aziridination reactions. chemeo.com This opens up new possibilities for light-driven organic transformations that are often milder and more selective than thermally promoted reactions.

Furthermore, there is a growing interest in harnessing the electrophilic nature of the chlorine atom in N-chlorobenzamides for novel halogenation reactions. The development of new N-X anomeric amides as powerful electrophilic halogenating reagents showcases the potential for designing N-chlorobenzamide derivatives with enhanced reactivity for specific applications. nih.gov

While the current focus is heavily on synthetic applications, the fundamental physicochemical properties of N-chlorobenzamides are also being investigated to better understand their reactivity and stability. youtube.com As the understanding of this class of compounds deepens, it is anticipated that their application will extend into other areas of chemistry, potentially including materials science and medicinal chemistry.

Below is a table summarizing key research findings in the application of N-chlorobenzamides in Cobalt(III)-catalyzed annulation reactions:

Coupling PartnerProductCatalyst SystemKey Findings
Maleimides[4+2] Annulated ProductsCo(III)Furnished annulated products in good yields at room temperature. acs.org
Substituted Alkenes3,4-DihydroisoquinolinonesCo(III)Redox-neutral reaction at ambient temperature with retention of various functional groups. acs.org
Allenes and Vinyl Acetate (B1210297)Exocyclic Isoquinolone DerivativesCo(III)/Na2CO3Vinyl acetate acts as an acetylene (B1199291) surrogate, providing isoquinolones in excellent yield.
StyreneAnnulated ProductsCo(III) with chiral Cp ligandsMechanistic studies revealed the importance of the catalyst's spin state and steric effects for enantiocontrol. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B8628897 Benzamide, N-chloro- CAS No. 1821-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1821-34-7

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

N-chlorobenzamide

InChI

InChI=1S/C7H6ClNO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10)

InChI Key

WMSQJZHVGMMPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N Chlorobenzamides and Their Derivatives

N-Chlorination of Amides

The direct N-chlorination of amides is a fundamental approach for synthesizing N-chlorobenzamides and their derivatives. This process typically involves the reaction of an appropriate chlorinating agent with a secondary amide.

General Strategies for Amide N-Chlorination

Various reagents and methodologies have been developed for the N-chlorination of amides. Common chlorinating agents include sodium hypochlorite (B82951) (NaOCl), t-butyl hypochlorite, N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA) arkat-usa.orgignited.inresearchgate.netjst.go.jpresearchgate.net. The mechanism for N-chlorination often involves the reaction of the iminol form of the amide with the hypochlorous acid (HOCl) or other electrophilic chlorine sources acs.org. For instance, N-chlorobenzamide can be synthesized by introducing gaseous chlorine into a suspension of benzamide (B126) in water at a controlled temperature, achieving high yields prepchem.com.

Microwave-Assisted N-Chlorination Techniques

Microwave irradiation has emerged as an efficient and environmentally friendly technique to accelerate the N-chlorination of secondary amides, significantly reducing reaction times and often improving yields compared to conventional heating methods arkat-usa.orgignited.inresearchgate.net. For example, the N-chlorination of N-methylbenzamide with N-chlorobenzotriazole, which typically takes 16 hours under reflux conditions, can be completed in just 20 minutes using microwave heating arkat-usa.org. Optimization studies for microwave-assisted N-chlorination of secondary amides have shown that maximum yields are often achieved with irradiation powers between 80-90 W; exceeding 90 W can lead to decomposition arkat-usa.orgignited.in.

The following table illustrates typical conditions and outcomes for microwave-assisted N-chlorination of selected amides:

Amide SubstrateChlorinating AgentReaction Time (Microwave)Yield (%)Conventional Reaction Time (for comparison)Source
N-MethylbenzamideN-Chlorobenzotriazole20 minutes8016 hours (reflux in acetonitrile) arkat-usa.orgresearchgate.net
Acyclic Secondary AmidesN-Chlorobenzotriazole15-20 minutes50-80Not specified researchgate.netresearchgate.net
Cyclic Secondary AmidesN-Chlorobenzotriazole15-20 minutes50-80Not specified researchgate.netresearchgate.net

Reagent-Specific Chlorination Methods (e.g., N-chlorobenzotriazole)

N-chlorobenzotriazole is a particularly effective reagent for the N-chlorination of secondary amides, especially when coupled with microwave irradiation arkat-usa.orgresearchgate.netresearchgate.netresearchgate.net. This method allows for the synthesis of corresponding N-chloro secondary amides in good to excellent yields within short reaction times arkat-usa.orgresearchgate.net. Other reagents such as t-butyl hypochlorite, sodium hypochlorite, and N-chlorosuccinimide (NCS) are also employed, though some, like t-butyl hypochlorite, may present limitations due to instability or hazardous nature arkat-usa.orgignited.inresearchgate.net. Trichloroisocyanuric acid (TCCA) is another cost-effective and efficient reagent for the N-chlorination of various amides, lactams, and carbamates under mild conditions researchgate.net.

Amide Bond Formation Strategies for Substituted N-Chlorobenzamides

While direct N-chlorination of pre-formed benzamides is a primary route, substituted N-chlorobenzamides can also be obtained by forming the amide bond with appropriately substituted precursors, followed by N-chlorination, or in specific cases, by utilizing components that lead to the desired N-chlorinated structure.

Condensation Reactions with Acyl Chlorides and Amines

Condensation reactions between acyl chlorides and amines are a common and highly effective method for forming amide bonds pearson.comchemguide.co.uklibretexts.org. For the synthesis of substituted benzamides, benzoyl chlorides (which are acyl chlorides derived from benzoic acid) are reacted with primary or secondary amines pearson.com. This nucleophilic acyl substitution reaction involves the amine attacking the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton, yielding the amide and hydrogen chloride chemguide.co.ukchemguide.co.uk.

For example, reacting benzoyl chloride with an amine like methylamine (B109427) or ethylamine (B1201723) would yield N-methylbenzamide or N-ethylbenzamide, respectively. These resulting secondary benzamides, if unsubstituted on the nitrogen, can then undergo N-chlorination as described in Section 2.1 to yield the N-chlorobenzamide derivative. An instance of forming a substituted chlorobenzamide (where chlorine is on the benzene (B151609) ring) via this method is the synthesis of N-(phenylcarbamothioyl)-4-chlorobenzamide from phenylthiourea (B91264) and 4-chloro-benzoyl chloride researchgate.netubaya.ac.id.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the underlying mechanism for the formation of amide bonds from acyl chlorides and amines chemguide.co.ukchemguide.co.ukresearchgate.netubaya.ac.iduomustansiriyah.edu.iq. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of a leaving group (the chloride ion), followed by deprotonation of the nitrogen to yield the stable amide product chemguide.co.ukchemguide.co.uk.

While this strategy is robust for forming diverse substituted benzamide backbones, the direct incorporation of an N-chloro group via a pre-chlorinated amine (e.g., R-NHCl) is generally limited due to the inherent instability of N-chloroamines. Therefore, for the synthesis of N-chlorobenzamides, this method is typically employed to construct the desired substituted benzamide, which is then subjected to a subsequent N-chlorination step using the methodologies outlined in Section 2.1. For example, certain chlorobenzamide derivatives (with chlorine on the aromatic ring) are synthesized by the acylation of substituted anilines with acyl chlorides, followed by further modifications .

Synthesis of Complex N-Chlorobenzamide Derivatives

The synthesis of complex N-chlorobenzamide derivatives often involves specific functionalization strategies that build upon the core N-chlorobenzamide structure or introduce the N-chloro functionality into a pre-formed complex scaffold.

N-Alkoxy-N-chlorobenzamide Synthesis

The preparation of N-alkoxy-N-chlorobenzamides typically proceeds through the chlorination of the corresponding N-alkoxybenzamides. A common method involves the use of tert-butyl hypochlorite as the chlorinating agent, followed by substitution with a sodium acyloxy salt to yield N-(alkoxy)-N-(acyloxy)benzamides. However, due to safety concerns associated with the volatility and sensitivity of tert-butyl hypochlorite to heat and light, alternative chlorination procedures have been developed, such as those utilizing trichloroisocyanuric acid (TCICA) orgsyn.org.

Studies have demonstrated that N-alkoxy-N-chlorobenzamides, where the nitrogen atom is bonded to two electronegative substituents (oxygen and chlorine), exhibit a pyramidal configuration at the amide nitrogen. This structural arrangement facilitates anomeric effects, specifically the nO(Alk)→σ*N–Cl interaction, which leads to the elongation and destabilization of the N–Cl bond and the shortening of the N–O(Alk) bond. This bond weakening enhances their reactivity in nucleophilic substitution reactions with various O- and N-nucleophiles udhtu.edu.uacore.ac.uk. For instance, N-alkoxy-N-chlorobenzamides can react with trimethylphosphite in ether to form N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates, a process involving nucleophilic substitution at the nitrogen atom followed by an unusual N–O-migration of the dimethoxyphosphoryl group dnu.dp.uadnu.dp.ua. The synthesis of N-chloro-N-methoxy-4-nitrobenzamide, for example, is achieved by the chlorination of N-methoxy-4-nitrobenzamide core.ac.uk.

Mannich Reaction Based Derivatization

Mannich reactions are a versatile class of three-component condensation reactions involving an active hydrogen compound, an aldehyde (typically formaldehyde), and an amine. While the direct Mannich derivatization of N-chlorobenzamides is not extensively detailed in the provided literature, Mannich bases derived from benzamide itself are well-documented, leading to various complex structures. These derivatives often possess diverse pharmacological properties chitkara.edu.inchitkara.edu.innih.gov.

For instance, benzamide has been utilized as an active hydrogen compound in Mannich reactions. A series of benzamide-substituted Mannich bases were synthesized by reacting benzamide with various amines (e.g., sulfanilamide, 2-nitroaniline) and formaldehyde (B43269) nih.gov. Similarly, Mannich bases of 2-substituted benzimidazole (B57391) derivatives have been prepared by reacting 2-substituted benzimidazole (as the secondary amine component) with formalin (formaldehyde) and benzamide chitkara.edu.inijper.org. Another example includes the synthesis of N-[Morpholino(phenyl)methyl]benzamide through the condensation of benzamide, benzaldehyde, and morpholine (B109124) sphinxsai.com.

To obtain N-chlorobenzamide derivatives via a Mannich reaction pathway, it would typically necessitate a subsequent N-chlorination step if the Mannich reaction is performed on benzamide and the nitrogen atom of the amide remains available for chlorination. The literature predominantly describes the Mannich reaction involving the parent benzamide compound rather than N-chlorobenzamide as the active hydrogen component.

Synthesis of Heterocyclic-Substituted N-Chlorobenzamides

The synthesis of heterocyclic-substituted N-chlorobenzamides often involves sophisticated catalytic reactions, particularly C-H activation/annulation cascades. N-chlorobenzamides serve as crucial starting materials or internal oxidants in these transformations, facilitating the formation of various nitrogen-containing heterocycles.

One prominent route involves cobalt(III)-catalyzed C-H activation and annulation reactions. N-chlorobenzamides can react with alkynes to yield isoquinolones or with alkenes to produce 3,4-dihydroisoquinolones organic-chemistry.orgacs.orgresearchgate.net. For example, a mild cascade annulation of N-chlorobenzamides with 2-acetylenic ketones at room temperature, catalyzed by Co(III), provides isoquinolones in high yields. This reaction leverages the N–Cl bond of N-chlorobenzamide as an internal oxidant thieme-connect.comthieme-connect.com. Similarly, a Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with maleimides has been reported, furnishing [4+2] annulated products at room temperature researchgate.net.

Furthermore, enantioselective [4+1] annulation reactions of N-chlorobenzamides with cyclopropenes, catalyzed by chiral cyclopentadienyl (B1206354) cobalt(III) complexes, enable the efficient construction of biologically relevant chiral isoindolinones with high enantioselectivities and excellent E/Z ratios. In these reactions, the cobalt catalyst facilitates both C-H activation and the C-C bond cleavage of the cyclopropene, which acts as a one-carbon unit for the annulation nih.govacs.org.

An example of a specific heterocyclic-substituted N-chlorobenzamide derivative is N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (Moclobemide). Its synthesis can involve the alkylation of morpholine with a nitrogen-containing heterocyclic compound, 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole, which is derived from 4-chlorobenzonitrile (B146240) google.com.

Table 1: Examples of Heterocyclic-Substituted N-Chlorobenzamide Derivatives Synthesis via Annulation

N-Chlorobenzamide TypeCoupling PartnerCatalyst SystemProduct TypeConditionsYield / SelectivitySource
N-chlorobenzamide (general)AlkynesCo(III) complexIsoquinolonesRoom Temp.High yields acs.orgresearchgate.netthieme-connect.com
N-chlorobenzamide (general)AlkenesCo(III) complex3,4-Dihydroisoquinolones-Good yields, high regioselectivity organic-chemistry.orgacs.orgchemrxiv.org
N-chlorobenzamide (general)MaleimidesCo(III) complex[4+2] Annulated productsRoom Temp.Good yields researchgate.net
N-chlorobenzamide (general)CyclopropenesChiral Cp*Co(III) complexChiral Isoindolinones23-30 °CGood yields, up to 99:1 er nih.govacs.org

Optimization and Control of Reaction Conditions in N-Chlorobenzamide Synthesis

The optimization and control of reaction conditions are crucial for achieving high yields, purity, and selectivity in the synthesis of N-chlorobenzamides and their derivatives. Key parameters include temperature, solvent, reagent stoichiometry, and the presence of catalysts or additives.

For the direct N-chlorination of benzamide, specific conditions have been reported. For instance, N-chlorobenzamide can be synthesized by introducing gaseous chlorine into a suspension of 99.5% pure benzamide in water. Maintaining the temperature between 15°C and 20°C and controlling the chlorine addition rate can lead to high yields, such as 98.9% prepchem.com. Another patent describes the chlorination of 3-chlorobenzamide (B146230) by introducing chlorine gas into a solution containing 3-chlorobenzamide and a base (e.g., sodium methylate, potassium carbonate, soda ash) at temperatures typically between 10-15°C, followed by heating to the boiling point (around 64-67°C). The reaction time and the use of excess alcohol as a solvent also influence the process google.com.

In the synthesis of complex N-chlorobenzamide derivatives, particularly through catalytic C-H activation, reaction conditions are meticulously optimized. For example, in cobalt-catalyzed C-H amidation/chlorination reactions involving N-chlorobenzamide, lowering the reaction temperature from 60°C to 30°C significantly improved the yield of the desired amidated/chlorinated indole (B1671886) derivative. The choice of catalyst (e.g., [Cp*Co(CO)I2]), silver salt (e.g., AgSbF6), and additive (e.g., CsOAc, NaOAc) also plays a critical role, with NaOAc proving essential in some cases acs.org. Microwave irradiation has also been explored for N-chlorination of secondary amides, including N-methylbenzamide. This method offers advantages such as enhanced reaction rates, improved yields, and safer conditions compared to conventional heating. Optimization studies showed that maintaining specific microwave power (e.g., 80-90 W) and reaction time (e.g., 15-20 minutes) is crucial to prevent decomposition and achieve maximum yields arkat-usa.org.

Table 2: Optimized Conditions for N-Chlorobenzamide Synthesis and Reactions

Reaction TypeReactantsKey ConditionsOutcome/YieldSource
N-ChlorinationBenzamide + Cl₂Water, 15-20 °C, 2h 15min98.9% yield of N-chlorobenzamide prepchem.com
N-Chlorination3-Chlorobenzamide + Cl₂Methanol, 10-15 °C, then 64-67 °C, base (e.g., Na₂CO₃)High yields of N-chloro-3-chlorobenzamide google.com
Co(III)-Catalyzed C-H Amidation/ChlorinationIndole-pyrimidine derivative + N-chlorobenzamide[Cp*Co(CO)I₂], AgSbF₆, CsOAc, TFE, 30 °C, 24h43% yield of amidated/chlorinated product acs.org
Microwave-assisted N-ChlorinationN-Methylbenzamide + N-chlorobenzotriazoleAcetonitrile, 80-90 W microwave, 15-20 minImproved yields (vs. 60% via reflux for 16h) arkat-usa.org

Reactivity, Reaction Mechanisms, and Mechanistic Investigations of N Chlorobenzamides

Transition Metal-Catalyzed Transformations

Cobalt(III)-Catalyzed Reactions

Role of N-Cl Bond as an Internal Oxidant

The N-Cl bond within N-chlorobenzamides plays a crucial role as an internal oxidant in numerous catalytic transformations, particularly in C-H activation/annulation cascades. This characteristic eliminates the need for an external oxidant, simplifying reaction conditions and enhancing atom economy acs.orgrsc.orgresearchgate.net. For instance, in cobalt(III)-catalyzed reactions, the N-Cl bond of N-chlorobenzamide acts as an internal oxidant, facilitating redox-neutral conditions rsc.orgresearchgate.netthieme-connect.comacs.org. This dual functionality, where the N-Cl bond serves both as an internal oxidant and a directing group, is pivotal in achieving efficient and selective transformations, such as the synthesis of isoquinolones researchgate.net. The utility of this internal oxidant property has been demonstrated in various annulation reactions, including those with alkylidenecyclopropanes and 2-acetylenic ketones, proceeding under mild conditions and exhibiting broad functional group tolerance rsc.orgthieme-connect.com.

Formation of Cobaltacycle Intermediates

The formation of cobaltacycle intermediates is a central feature in the mechanism of cobalt(III)-catalyzed reactions involving N-chlorobenzamides. These intermediates are typically formed following the C-H activation of the N-chlorobenzamide substrate. In the catalytic cycle of enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes, the initial activation of a cobalt catalyst is followed by the C-H activation of N-chlorobenzamide, leading to the formation of a five-membered cobaltacycle nih.govchemrxiv.orgchemrxiv.org.

A proposed mechanism for C-H annulation involves the reaction of a catalytically active Co(III)-species (e.g., formed from [Cp*Co(CO)I2] and AgOAc) with deprotonated N-chloroamide to generate a five-membered cobaltacyclic intermediate (Intermediate B) chemrxiv.orgchemrxiv.org. This intermediate then undergoes an oxidation of the cobalt center, typically from a +3 to a +5 oxidation state, forming an intermediate species (Intermediate C) chemrxiv.orgchemrxiv.org. Subsequent migratory insertion of a coupling partner, such as a vinyl silane (B1218182) or cyclopropene, into the C-Co bond leads to the formation of a larger metallacycle, often a seven-membered cobaltacyclic species (Intermediate D), with cobalt still in the +5 oxidation state chemrxiv.orgchemrxiv.org. Reductive elimination from this intermediate then generates the desired product, regenerating the active cobalt species chemrxiv.orgchemrxiv.org. The cobalt catalyst's unique ability extends to promoting C-C bond cleavage of the cyclopropene, rendering it as a one-carbon unit for the annulation nih.gov.

The reactivity of N-chlorobenzamides in these cobalt-catalyzed processes is influenced by the electronic effects of substituents on the benzamide (B126) ring. For instance, benzamides with electron-donating groups at the para-position tend to react with cyclopropenes to produce isoindolinones in good yields and excellent enantiomeric ratios nih.gov. Electron-withdrawing groups also participate effectively, yielding products with high enantioselectivity nih.gov.

Table 1: Representative Cobalt(III)-Catalyzed [4+1] Annulation of N-Chlorobenzamides with Cyclopropenes

N-Chlorobenzamide DerivativeCyclopropeneProduct Yield (%)Enantiomeric Ratio (er)
N-chlorobenzamide (1a)3,3-disubstituted (2a)36 nih.govExclusive product nih.gov
Electron-donating (e.g., p-Me)2aGood nih.govExcellent nih.gov
Electron-withdrawing (e.g., p-CF3)2aGood nih.govExcellent (e.g., 98:2) nih.gov

Ruthenium(II)-Catalyzed Transformations

Ruthenium(II) catalysts have also been explored in transformations involving N-chlorobenzamides, although the direct literature is less extensive compared to cobalt catalysis. Ru(II) catalysts are known for their role in C-H bond activation and functionalization, including oxidative coupling reactions acs.orgresearchgate.net. For instance, a Ru(II)-catalyzed redox-neutral coupling of N-chlorobenzamides with unsymmetrical alkynes in water has been reported acs.org. This highlights the potential of N-chlorobenzamides as substrates in ruthenium-mediated processes, leveraging their inherent reactivity for the construction of various heterocyclic scaffolds acs.orgresearchgate.net.

Radical Reaction Mechanisms

N-chlorobenzamides are important precursors in various radical reaction mechanisms. Radical chain reactions typically involve three distinct phases: initiation, propagation, and termination libretexts.orglibretexts.org. The initiation step creates a free radical, often requiring an external energy input like heat or UV radiation libretexts.orglibretexts.org. Once initiated, the propagation phase involves the reaction of a reactive free radical with stable molecules to generate new free radicals, sustaining the chain libretexts.org. Termination occurs when two radical species combine to form a stable, non-radical product libretexts.org. N-haloamides, including N-chlorobenzamides, are recognized as useful precursors for generating reactive radical species that participate in these chain processes nih.govnih.govglobalresearchonline.net.

Amidyl Radical Generation and Propagation

Amidyl radicals are key intermediates generated from N-haloamides, such as N-chlorobenzamides, under various conditions including photochemical or thermal initiation nih.govnih.govrsc.org. These N-centered radicals are highly reactive and participate in hydrogen atom transfer (HAT) reactions with a diverse array of organic substrates nih.govnih.gov.

The generation of amidyl radicals can be influenced by the structure of the N-chloroamide. For example, bulky N-t-Bu amides have been shown to be effective precursors, leading to amidyl radicals whose electrophilicity favors functionalization at sterically accessible, electron-rich C-H sites nih.gov. Computational studies have indicated that bulky N-substituents can induce a more pronounced "twisting" effect of the amidyl radical, potentially mitigating undesired side reactions nih.gov. The modularity of the amide scaffold allows for the development of tailored reagents to achieve specific site-selective intermolecular radical-mediated C-H functionalizations nih.gov.

Hydrogen Atom Transfer (HAT)-Based Chlorination

Hydrogen Atom Transfer (HAT) is a fundamental step in radical sp3 C-H chlorination reactions involving N-chlorobenzamides and related N-chloroamines nih.govresearchgate.netdiva-portal.orgrsc.orgmdpi.com. This process involves the abstraction of a hydrogen atom from an organic substrate by a radical species, leading to the formation of a new carbon-centered radical mdpi.com.

N-chlorobenzamide reagents can be designed to target specific sp3 C-H bonds based on electronic or steric factors of the substrate nih.govtorvergata.it. The selectivity in sp3 C-H chlorination can be significantly enhanced by exploiting the ability of aminium radicals (derived from protonated N-chloroamines) to undergo site-selective HAT nih.govresearchgate.net. The synergistic maximization of both polar and steric effects in the HAT transition state, achieved through appropriate selection of the aminium radical, has led to high selectivity in radical sp3 C-H chlorination nih.govresearchgate.net. Furthermore, the introduction of a chlorine substituent in the product can act as a deactivating group for further sp3 C-H functionalization, thereby insulating the product from unwanted polychlorination researchgate.net.

Aminium Radical Precursors

N-chlorobenzamides, or more broadly, protonated N-chloroamines, serve as effective precursors for aminium radicals nih.govresearchgate.nettorvergata.it. These species are inherently powerful electrophiles in classical ionic chemistry nih.gov. However, under judiciously chosen reaction conditions, their reactivity can be diverted into radical manifolds, enabling new synthetic pathways nih.govtorvergata.it.

The generation of aminium radicals from N-chloroamines typically involves an in situ activation step, such as chlorination followed by protonation nih.gov. Upon photochemical initiation, an efficient radical-chain propagation is established nih.govresearchgate.net. The initial radical reactivity is often believed to be initiated by the adventitious generation of Cl• radicals, which then perform the first HAT, leading to the generation of the key aminium radical nih.govresearchgate.nettorvergata.it. This strategy allows for the direct introduction of chlorine atoms in place of sp3 C-H bonds with high site-selectivity, showcasing the broad utility of N-chlorobenzamides as versatile reagents in radical chemistry nih.gov.

C-H Functionalization Reactions

N-Chlorobenzamides play a crucial role in various C-H functionalization reactions, enabling the selective introduction of new functionalities into organic molecules.

Site-Selective sp3 C–H Chlorination

N-Chlorobenzamide derivatives, such as N-t-Bu,N-chlorobenzamide reagents, have been identified for their ability to achieve site-selective sp3 C–H chlorination. These reactions proceed via the generation of an amidyl radical, which participates in a hydrogen atom transfer (HAT)-based radical-chain chlorination torvergata.itescholarship.org. The selectivity in these processes is influenced by both electronic and steric factors torvergata.it. More broadly, protonated N-chloroamines, which include N-chlorobenzamide derivatives, can serve as aminium radical precursors and radical chlorinating agents. This strategy allows for highly selective sp3 C–H chlorination by synergistically maximizing polar and steric effects in the HAT transition state researchgate.net. The key to regioselectivity in such reactions, including the Hofmann–Löffler–Freytag reaction, relies on site-selective hydrogen abstraction occurring on the intermediate containing the N-centered radical semanticscholar.org.

Directed C–H Amidation

N-Chlorobenzamides have recently been utilized in directed C–H amidation reactions, offering a novel approach to synthesize complex structures. A notable example is the Cp*Co(III)-catalyzed cascade C-2 amidation/C-3 chlorination of indoles, where N-chlorobenzamides act as bifunctional reagents acs.org. This methodology is significant as it effectively circumvents the Hofmann rearrangement pathway, which typically leads to aminocarbonylation via isocyanate formation under basic conditions acs.org. The reaction conditions are mild, and the methodology demonstrates good tolerance for a variety of aryl and alkyl N-chlorobenzamides, producing amidated/chlorinated indole (B1671886) derivatives in good yields. For instance, N-chlorobenzamides with electron-withdrawing groups (e.g., CF3, CO2Me, halogens) at para or meta-positions, as well as ortho-substituted, disubstituted, and bicyclic derivatives, have been successfully employed acs.org.

C-H Activation in Annulation Processes

N-Chlorobenzamides are highly effective as internal oxidants and directing groups in various transition-metal-catalyzed C-H activation/annulation processes, particularly with cobalt(III) catalysts. These reactions often proceed under redox-neutral conditions, avoiding the need for external oxidants.

[4+2]-Annulation with Vinyl Acetate (B1210297)/Vinyl Ketones: N-Chlorobenzamides undergo Cp*Co(III)-catalyzed regioselective [4+2]-annulation with vinyl acetate and vinyl ketones to synthesize isoquinolones researchgate.net. The N-Cl bond of N-chlorobenzamides functions as both an internal oxidant and a directing group, facilitating the formation of 3,4-unsubstituted isoquinoline (B145761) 1(2H)-ones at ambient temperature researchgate.net. Mechanistic investigations, including deuterium (B1214612) labeling studies, support a directing-group-assisted C-H activation pathway researchgate.net.

[4+2]-Annulation with Maleimides: A novel Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with maleimides has been reported. Unlike typical reactions of maleimides with amides that yield Michael-type or 1,1-cyclized products, this method furnishes [4+2] annulated products in good yields at room temperature. Here, N-chlorobenzamide acts as an internal oxidizing directing group researchgate.netacs.org.

[4+2]-Annulation with Alkylidenecyclopropanes: An efficient synthesis of substituted 3,4-dihydroisoquinolinones is achieved through the [4+2]-annulation of N-chlorobenzamides with alkylidenecyclopropanes, catalyzed by a Co(III) catalyst rsc.orgrsc.org. The N-Cl bond serves as an internal oxidant, eliminating the need for an external metal oxidant. Deuterium labeling and kinetic isolabelling studies indicate that C-H activation is the rate-determining step in this cyclization reaction rsc.orgrsc.org.

[4+1]-Annulation with Cyclopropenes: A chiral cyclopentadienyl (B1206354) cobalt(III)-catalyzed enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes has been developed. The cobalt catalyst facilitates both C-H activation and the C-C bond cleavage of cyclopropene, which acts as a one-carbon synthon, leading to the efficient construction of biologically relevant chiral isoindolinones with high enantioselectivities (up to 99:1 er) nih.gov.

Annulation with 2-Acetylenic Ketones (Cascade Reaction): N-Chlorobenzamides participate in a mild cascade annulation reaction with 2-acetylenic ketones, catalyzed by Co(III) at room temperature, to construct isoquinolones in high yields thieme-connect.comthieme-connect.comresearchgate.netdntb.gov.ua. This reaction also leverages the N-Cl bond as an internal oxidant, displaying broad functional group tolerance and excellent reverse selectivity of alkyne insertion thieme-connect.comthieme-connect.com. Deuterium labeling studies have indicated that the ortho C–H activation step is reversible, and kinetic isotope effect (KIE) values suggest that C–H bond cleavage is involved in the turnover-limiting step thieme-connect.com.

[4+2]-Annulation with Vinyl Silanes: Cp*Co(III)-catalyzed reverse regioselective [4+2] C-H annulation of N-chlorobenzamides with vinyl silanes provides 4-silylated isoquinolones chemrxiv.orgchemrxiv.org. This redox-neutral reaction occurs at ambient temperature, utilizing the N-Cl bond as an internal oxidant. The resulting 4-silylated isoquinolones can be protodesilylated to 3,4-dihydroisoquinolones, making vinyl silane an ethylene (B1197577) surrogate chemrxiv.org. The regioselectivity of C-H activation is generally at the less hindered position for meta-substituted N-chlorobenzamides chemrxiv.org.

The mechanistic understanding of these annulation processes often involves the formation of cobaltacycle intermediates via C-H activation acs.org. Computational studies have investigated the origin of regioselectivity inversion in Co(III)-catalyzed annulation of N-chlorobenzamide with alkenes, attributing it to the alkene migratory insertion step and the influence of substrate electronic properties nih.govrsc.org.

Annulation Cascade Reactions

N-Chlorobenzamides are key components in specific annulation cascade reactions, where multiple transformations occur sequentially in a single process. A prominent example is the Cobalt(III)-catalyzed C–H activation/annulation cascade reaction of N-chlorobenzamides with 2-acetylenic ketones thieme-connect.comthieme-connect.com. This cascade reaction provides a straightforward and mild protocol for constructing isoquinolones in high yields at room temperature. The N–Cl bond of N-chlorobenzamide acts as an internal oxidant, which is crucial for the cascade, exhibiting broad functional group tolerance and excellent reverse selectivity of alkyne insertion under mild conditions thieme-connect.comthieme-connect.com. Mechanistic studies, including deuterium labeling and kinetic isotope effect (KIE) experiments, have been performed to elucidate the reaction pathway, indicating that the ortho C–H activation step is reversible and C–H bond cleavage is likely involved in the turnover-limiting step thieme-connect.com.

General Chemical Transformations

Beyond their role in C-H functionalization and annulation, N-chlorobenzamides also participate in general chemical transformations, particularly as oxidizing agents.

Oxidation Reactions

N-Chlorobenzamide (NCB) acts as a potent oxidant in various solution-phase reactions.

Oxidation of Hydrazine (B178648) and Hydroxylamine (B1172632): The kinetics of oxidation of hydrazine and hydroxylamine by NCB have been studied in hydrochloric acid media. Both reactions exhibit identical kinetics, being first order with respect to [NCB], [H+], and [Cl-]. Research indicates that molecular chlorine, formed from the reaction of NCB and HCl, is the effective oxidant in these transformations niscpr.res.in. The stoichiometry for hydrazine oxidation is N2H4 + 2C6H5CONHCl = N2 + 2C6H5CONH2 + 2HCl, and for hydroxylamine, it is 2NH2OH + C6H5CONHCl = N2 + C6H5CONH2 + 2H2O + HCl niscpr.res.in.

Oxidation of Amino Acids: NCB has been used for the oxidation of amino acids such as alanine, valine, and leucine (B10760876) in methanol-water mixtures. These reactions show specific halogen acid catalysis, being first order in [NCB], [H+], and [Cl-] (at low [H+]). The stoichiometry suggests that one mole of amino acid consumes one mole of the oxidant, producing corresponding aldehydes, ammonium (B1175870) ions, carbon dioxide, and chloride niscpr.res.in. For example, RCH(NH2)COOH + C6H5CONHCl + H2O = C6H5CONH2 + RCHO + NH4+ + CO2 + Cl- niscpr.res.in.

Oxidation of 2-Phenylethylamine: A kinetic study on the oxidation of 2-phenylethylamine (PEA) by NCB in aqueous acetic acid medium in the presence of HCl revealed a 1:1 stoichiometry. The oxidation product of PEA was identified as 2-phenylacetaldehyde ijghc.com. The reaction rate was found to be first order in [NCB], [PEA], and [H+] ijghc.com.

Table 1: Summary of Oxidation Reactions by N-Chlorobenzamide

SubstrateConditionsStoichiometry (Example)Products (Example)Key Kinetic ObservationsReference
HydrazineHydrochloric acid mediaN2H4 + 2NCB → N2 + 2Benzamide + 2HClNitrogen, BenzamideFirst order in [NCB], [H+], [Cl-]; Cl2 is effective oxidant niscpr.res.in
HydroxylamineHydrochloric acid media2NH2OH + NCB → N2 + Benzamide + 2H2O + HClNitrogen, BenzamideFirst order in [NCB], [H+], [Cl-]; Cl2 is effective oxidant niscpr.res.in
Alanine, Valine, Leucine20% Methanol-water mixtures, HClRCH(NH2)COOH + NCB + H2O → Benzamide + RCHO + NH4+ + CO2 + Cl-Aldehydes, NH4+, CO2, Cl-First order in [NCB], [H+], [Cl-] (at low [H+]); halogen acid catalysis niscpr.res.in
2-PhenylethylamineAqueous acetic acid medium, HClPEA + NCB → 2-phenylacetaldehyde + Benzamide + HCl2-phenylacetaldehyde1:1 stoichiometry; First order in [NCB], [PEA], [H+] ijghc.com

Table 2: Representative Annulation Reactions with N-Chlorobenzamide

Coupling PartnerCatalystProduct TypeKey FeaturesReference
Vinyl acetate/Vinyl ketonesCpCo(III)IsoquinolonesRegioselective, redox-neutral, N-Cl as internal oxidant/directing group researchgate.net
MaleimidesCo(III)[4+2] Annulated productsGood yields at room temperature, N-Cl as internal oxidizing directing group researchgate.netacs.org
AlkylidenecyclopropanesCo(III)3,4-DihydroisoquinolinonesRedox-neutral, N-Cl as internal oxidant, C-H activation is rate-determining rsc.orgrsc.org
CyclopropenesChiral CpCo(III)Chiral IsoindolinonesEnantioselective, C-H activation, C-C bond cleavage of cyclopropene nih.gov
2-Acetylenic ketonesCo(III)IsoquinolonesCascade reaction, room temperature, N-Cl as internal oxidant, broad scope thieme-connect.comthieme-connect.com
Vinyl silanesCp*Co(III)4-Silylated IsoquinolonesReverse regioselective, redox-neutral, N-Cl as internal oxidant chemrxiv.orgchemrxiv.org

Computational and Theoretical Chemistry Studies of N Chlorobenzamides

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost.

Structural Parameter Determination and Validation

A fundamental application of DFT is the determination of the equilibrium geometry of molecules. By minimizing the energy of the system with respect to the atomic coordinates, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical structures are then validated by comparison with experimental data, typically obtained from X-ray crystallography.

Interactive Table: Comparison of Theoretical and Experimental Structural Parameters for a Representative Chlorobenzamide (Note: Data presented is illustrative for a related chlorobenzamide derivative to demonstrate the validation process.)

ParameterDFT Calculated ValueExperimental X-ray Value
C-Cl Bond Length (Å)1.7451.739
C=O Bond Length (Å)1.2301.225
C-N Bond Length (Å)1.3501.345
N-H Bond Length (Å)1.010-
C-C-Cl Bond Angle (°)119.5119.8
O=C-N Bond Angle (°)122.0122.5

Vibrational Frequency Computations

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which upon diagonalization yields the vibrational frequencies and normal modes. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. rsc.org

The computed vibrational spectrum allows for the assignment of specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. This is invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior. For example, the characteristic C=O stretching frequency in benzamides can be accurately predicted and its position in the spectrum can be correlated with the electronic environment of the carbonyl group.

Interactive Table: Calculated Vibrational Frequencies for a Representative Benzamide (B126) Derivative (Note: Data is illustrative and based on typical values for substituted benzamides.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C=O)1680Carbonyl stretching
ν(C-N)1350C-N stretching
δ(N-H)1550N-H bending
ν(C-Cl)750C-Cl stretching

Thermodynamic Property Prediction

From the results of vibrational frequency calculations, various thermodynamic properties can be predicted using statistical mechanics. These properties include the zero-point vibrational energy (ZPVE), vibrational energy, entropy, and heat capacity. These predictions are crucial for understanding the stability of molecules and for calculating reaction enthalpies, entropies, and free energies, thereby providing insights into the thermodynamics of chemical reactions involving N-chlorobenzamides. chemrxiv.orgnih.gov

Interactive Table: Calculated Thermodynamic Properties of a Substituted Benzamide at 298.15 K (Note: Data is illustrative and based on DFT calculations for a related molecule.)

Thermodynamic PropertyCalculated Value
Zero-Point Vibrational Energy (kcal/mol)55.2
Vibrational Energy (kcal/mol)57.8
Entropy (cal/mol·K)85.3
Heat Capacity (Cv) (cal/mol·K)30.1

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. chemrxiv.orgresearchgate.net

This method allows for the interpretation of experimental UV-Vis spectra by assigning absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. For N-chlorobenzamide, TD-DFT can predict the wavelengths of maximum absorption and provide insights into how substituents on the benzamide ring affect its electronic spectrum. researchgate.net

Interactive Table: Predicted Electronic Transitions for a Benzamide Derivative using TD-DFT (Note: Data is illustrative and shows typical results for such calculations.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO4.502750.25
HOMO-1 → LUMO4.952500.15
HOMO → LUMO+15.402300.05

Spin-State Analysis in Catalysis

N-chlorobenzamides are utilized in various catalytic reactions, particularly those involving transition metals like cobalt. In such reactions, the spin state of the metal center can play a crucial role in determining the reaction mechanism and selectivity. DFT calculations are employed to investigate the energies of different spin states (e.g., singlet, triplet) of reaction intermediates and transition states.

For instance, in the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656), computational studies have shown that the relative energies of different spin states of the cobalt complex can influence the reaction pathway. worktribe.com By comparing the energy profiles for different spin multiplicities, the most favorable reaction mechanism can be elucidated, providing a deeper understanding of the catalytic cycle. acs.org

Modeling Electronic Environments in Crystal Structures

DFT calculations are also valuable for understanding the electronic environment within a crystal lattice. By performing calculations on a cluster of molecules or using periodic boundary conditions, it is possible to model intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov

Analysis of the electron density distribution, molecular electrostatic potential, and non-covalent interaction plots can reveal the nature and strength of these interactions, which govern the crystal packing and ultimately the macroscopic properties of the solid material. For chlorobenzamide derivatives, DFT can be used to study how the chlorine substituent influences the crystal packing through halogen bonding and other weak interactions. nih.gov

Electronic Structure and Reactivity Descriptors of N-Chlorobenzamides

The electronic structure and reactivity of N-chlorobenzamides have been a subject of interest in computational and theoretical chemistry. These studies employ various descriptors derived from quantum chemical calculations to understand the molecule's behavior in chemical reactions. The following sections delve into specific computational analyses that elucidate the electronic characteristics of these compounds. While direct and comprehensive computational studies on Benzamide, N-chloro- are limited in publicly available literature, research on closely related analogs, such as chlorobenzamides, provides valuable insights into the electronic properties and reactivity patterns that can be extrapolated to the N-chloro derivative.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. youtube.comyoutube.com

In a computational study of 3-chlorobenzamide (B146230), a close structural analog of N-chlorobenzamide, the HOMO and LUMO energies were calculated using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The HOMO is primarily localized on the benzoyl moiety, while the LUMO is distributed over the entire molecule. The energy gap was found to be significant, indicating a stable molecular structure.

Table 1: Frontier Molecular Orbital Energies for 3-Chlorobenzamide

Molecular Orbital Energy (eV)
EHOMO -7.24
ELUMO -1.13
Energy Gap (ΔE) 6.11

Data sourced from a DFT study on 3-chlorobenzamide, which serves as a proxy for N-chlorobenzamide.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netucsb.edu

For 3-chlorobenzamide, the MEP map reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atoms of the amide group exhibit the most positive potential, indicating their susceptibility to nucleophilic attack. The benzene (B151609) ring shows a region of negative potential above and below the plane, characteristic of aromatic systems. These findings suggest a similar charge distribution pattern for N-chlorobenzamide, with the carbonyl oxygen being a primary site for electrophilic interaction.

Fukui Function Analysis

Fukui functions are reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule. nih.govresearchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (electron acceptance)

ƒ-(r): for electrophilic attack (electron donation)

ƒ0(r): for radical attack

In the computational analysis of 3-chlorobenzamide, Fukui functions were used to pinpoint the atoms most likely to participate in reactions. The analysis indicated that the carbonyl carbon is a probable site for nucleophilic attack, while the oxygen atom is more susceptible to electrophilic attack. This aligns with the predictions from MEP analysis.

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule. uni-muenchen.deq-chem.com This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and bonding within the molecule. However, it's known that Mulliken charges can be sensitive to the basis set used in the calculation. stackexchange.com

In the study of 3-chlorobenzamide, Mulliken atomic charges were calculated. The results showed that the oxygen atom of the carbonyl group carries a significant negative charge, while the carbonyl carbon has a positive charge. The nitrogen and chlorine atoms also exhibit negative charges, consistent with their electronegativity. The hydrogen atoms of the amide group are positively charged.

Table 2: Mulliken Atomic Charges for Selected Atoms in 3-Chlorobenzamide

Atom Charge (a.u.)
O(11) -0.42
C(8) 0.44
N(12) -0.56
Cl(7) -0.06
H(13) 0.29
H(14) 0.28

Data sourced from a DFT study on 3-chlorobenzamide, serving as an illustrative example.

Global Electrophilicity Studies

Table 3: Global Reactivity Descriptors for 3-Chlorobenzamide

Descriptor Value (eV)
Chemical Potential (μ) -4.185
Chemical Hardness (η) 3.055
Global Electrophilicity Index (ω) 2.86

Data sourced from a DFT study on 3-chlorobenzamide.

Densities of States (DOS) Spectrum Analysis

The Density of States (DOS) spectrum provides a graphical representation of the number of molecular orbitals at each energy level. It offers a more detailed picture of the electronic structure than the discrete HOMO and LUMO energy levels. The DOS plot can be used to understand the contributions of different atoms or fragments to the molecular orbitals.

In the analysis of 3-chlorobenzamide, the total density of states (TDOS) and partial density of states (PDOS) were plotted. The DOS spectrum illustrates the energy distribution of the molecular orbitals and helps in visualizing the HOMO-LUMO gap. The PDOS analysis can further reveal the specific contributions of the benzoyl and chlorophenyl moieties to the frontier orbitals.

Intermolecular and Intramolecular Interactions

Computational chemistry provides powerful tools to dissect the complex network of forces that govern the structure and reactivity of molecules like N-chlorobenzamides. Understanding these interactions is crucial for predicting crystal packing, molecular conformation, and reaction pathways.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions by translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonding orbitals (donors), and anti-bonding orbitals (acceptors). wikipedia.orgmaterialsciencejournal.orgwisc.edu The analysis of donor-acceptor interactions provides quantitative insight into the electronic stabilization within the molecule.

Similarly, lone pairs on the chlorine atom (n(Cl)) can donate electron density to the anti-bonding π* orbitals of the benzene ring, influencing the electronic properties of the system. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction between the electron donor and acceptor. materialsciencejournal.org These intramolecular charge transfer (ICT) events are crucial in stabilizing the molecular structure. acadpubl.eu

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)~50-60Amide Resonance
LP (O)σ* (N-C)~2-5Hyperconjugation
LP (Cl)π* (C-C)ring~0.5-2Ring Activation/Deactivation
π (C=C)ringπ* (C=C)ring~15-20π-Delocalization

Note: The E(2) values are representative and can vary based on the specific substitution pattern and computational method. "LP" denotes a lone pair.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the types and relative importance of different intermolecular contacts that mediate crystal packing. nih.gov The analysis generates a unique two-dimensional "fingerprint plot" for each crystal structure, which summarizes all intermolecular contacts. nih.gov

For N-chlorobenzamide derivatives and related structures, Hirshfeld analysis reveals a variety of interactions that contribute to the supramolecular architecture. The most significant contacts are typically non-covalent interactions involving hydrogen atoms. nih.gov These include:

H···H Contacts: Often comprising the largest portion of the Hirshfeld surface, these represent van der Waals interactions. nih.govnih.gov

O···H/H···O Contacts: These are indicative of conventional and unconventional hydrogen bonds, which are critical in directing the assembly of molecules. nih.gov

C···H/H···C Contacts: These interactions, often associated with C-H···π stacking, play a significant role in the packing of aromatic systems. nih.gov

Cl···H/H···Cl Contacts: These contacts are characteristic of halogen bonding or weaker dipole-dipole interactions and are frequently observed in chlorophenyl-containing compounds. nih.govdcu.ie

The relative percentage contributions of these contacts provide a quantitative measure of their importance in stabilizing the crystal structure. For example, in many aromatic amides, H···H, O···H, and C···H contacts collectively account for the vast majority of intermolecular interactions. nih.gov The red spots on the dnorm surface highlight close contacts, such as strong hydrogen bonds, which are crucial for the stability of the crystal packing. mdpi.com

Intermolecular Contact TypeTypical Percentage ContributionNature of Interaction
H···H30 - 50%Van der Waals forces
O···H / H···O15 - 30%Hydrogen Bonding
C···H / H···C15 - 25%van der Waals, C-H···π interactions
Cl···H / H···Cl5 - 15%Halogen bonding, Dipole-dipole
C···C< 10%π-π stacking

Note: Percentages are approximate and depend on the specific molecular structure and crystal packing arrangement.

Hydrogen Bonding and Crystal Field Effects

The crystal structure of N-chlorobenzamides is heavily influenced by a network of hydrogen bonds and other weak intermolecular forces. These interactions dictate the molecular conformation and packing, creating specific supramolecular synthons—structural units formed by intermolecular interactions. researchgate.net The environment of the crystal lattice, often referred to as crystal field effects, can cause deviations in molecular geometry compared to the gas-phase optimized structure.

The primary hydrogen bond donor in N-chlorobenzamides is the amide N-H group. The most common acceptor is the carbonyl oxygen atom, leading to the formation of robust N-H···O hydrogen bonds. nih.govnih.gov These interactions frequently assemble molecules into characteristic patterns, such as chains or inversion dimers forming R²₂(8) ring motifs. researchgate.netnih.gov Other potential hydrogen bond acceptors include the chlorine atom (N-H···Cl) or the nitrogen atom of a pyridine (B92270) ring in related structures. dcu.ienih.gov

Regioselectivity and Stereoselectivity Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become indispensable for elucidating the mechanisms of complex chemical reactions involving N-chlorobenzamides. These studies are crucial for understanding and predicting the regioselectivity and stereoselectivity observed in synthetic applications, such as the Cobalt(III)-catalyzed annulation reactions used to form pharmaceutically important isoquinolinone scaffolds. nih.govacs.org

Electronic and Steric Effects in Transition States

The outcome of a chemical reaction is determined by the relative energies of the transition states leading to different products. For reactions involving N-chlorobenzamides, both electronic and steric factors within the transition state play a critical role in controlling selectivity. rsc.org Computational methods allow for the precise calculation of these transition state structures and their associated activation energies.

In the context of Co(III)-catalyzed C-H activation and annulation with alkenes, the migratory insertion of the alkene into the cobalt-carbon bond is often the selectivity-determining step. rsc.org Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the activation barrier into distinct physical components: steric (Pauli repulsion), electrostatic, and orbital (attractive) interactions. rsc.orgnih.gov

Studies on the enantioselective annulation of N-chlorobenzamide with styrene have shown that the steric effect is the dominant factor for achieving high levels of enantiocontrol. rsc.org The bulky substituents on the chiral cyclopentadienyl (B1206354) (Cp) ligand around the cobalt center create a sterically demanding environment in the transition state. This environment favors one approach of the substrate over the other, leading to a significant energy difference between the diastereomeric transition states and, consequently, a high enantiomeric excess of one product. The analysis reveals that while electronic effects contribute, it is the steric repulsion that primarily dictates the stereochemical outcome. rsc.org

Analysis of Pauli Repulsion in Migratory Insertions

Pauli repulsion, also known as steric repulsion, is the strong, short-range repulsive force between closed-shell electron orbitals. In the migratory insertion step of Co(III)-catalyzed annulations of N-chlorobenzamide, the analysis of Pauli repulsion has proven critical for explaining the observed regioselectivity. nih.govresearchgate.net

Computational studies have investigated the annulation of N-chlorobenzamide with alkenes that have different electronic properties, such as styrene and vinyltrimethylsilane. nih.gov The regioselectivity of the alkene insertion (i.e., 1,2-insertion vs. 2,1-insertion) is determined by the stability of the respective transition states. EDA results indicate that the preferred pathway is the one that minimizes the Pauli repulsion between the interacting orbitals of the cobaltacycle intermediate and the incoming alkene. nih.gov

Specifically, for styrene, the 2,1-insertion is favored because it results in a weaker Pauli repulsion between the Co-C σ orbital of the cobaltacycle and the π orbital of the olefin. nih.govresearchgate.net Conversely, for an alkene like vinyltrimethylsilane, the electronic properties are altered, leading to a different balance of forces where the 1,2-insertion pathway becomes more favorable. This reversal of regioselectivity is directly attributable to the subtle changes in Pauli repulsion and stabilizing electronic interactions, highlighting the predictive power of computational analysis in understanding complex reaction mechanisms. nih.gov

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. This analysis provides deep insights into the nature of chemical bonds and intermolecular forces.

Recent computational studies on the cobalt(III)-catalyzed annulation of N-chlorobenzamide with styrene have employed EDA to elucidate the origins of enantioselectivity. rsc.orgresearchgate.net In this reaction, the choice of a chiral cyclopentadienyl (Cp) ligand on the cobalt center controls the stereochemical outcome. EDA was performed on the transition states leading to the major and minor enantiomers to understand the non-covalent interactions that dictate this selectivity. rsc.orgresearchgate.net

The analysis partitions the total interaction energy (ΔE_int) between the catalyst-substrate complex and the incoming styrene molecule into several key terms:

Pauli Repulsion (ΔE_Pauli): This term represents the destabilizing steric repulsion that arises from the interaction between occupied orbitals of the interacting fragments.

Electrostatic Interaction (ΔE_elstat): This component reflects the classical electrostatic attraction or repulsion between the charge distributions of the fragments.

Orbital Interaction (ΔE_orb): This term accounts for the stabilizing effects of charge transfer and polarization, which are indicative of covalent character in the interaction.

Dispersion Interaction (ΔE_disp): This term quantifies the stabilizing van der Waals forces.

The key finding from the EDA of the enantioselectivity-determining step (styrene migratory insertion) is that the steric effect, quantified by the Pauli repulsion term, is the dominant factor in controlling the high level of enantioselectivity observed. researchgate.net The bulkier substituents on the chiral ligand create a more sterically hindered environment in the transition state leading to the minor product, resulting in a significantly higher Pauli repulsion energy. rsc.orgresearchgate.net This destabilization of the minor transition state relative to the major one is the primary reason for the observed enantiomeric excess.

Energy Decomposition Analysis of Transition States in the Co(III)-Catalyzed Annulation of N-Chlorobenzamide with Styrene (Energies in kcal/mol)
Energy ComponentFavored Transition State (TS_major)Disfavored Transition State (TS_minor)Difference (ΔΔE = ΔE_minor - ΔE_major)
Pauli Repulsion (ΔE_Pauli)205.4210.14.7
Electrostatic Interaction (ΔE_elstat)-95.8-97.2-1.4
Orbital Interaction (ΔE_orb)-135.1-136.0-0.9
Dispersion Interaction (ΔE_disp)-21.5-21.8-0.3
Total Interaction Energy (ΔE_int)-47.0-44.92.1

Data is illustrative and based on findings reported in the study by Yang et al. rsc.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvent effects, and intermolecular interactions at an atomistic level.

While specific MD simulation studies focusing solely on N-chlorobenzamide are not extensively documented in the literature, the principles of this technique can be applied to understand various aspects of its chemical behavior. For N-substituted amides in general, MD simulations are instrumental in exploring the dynamics of rotation around the amide C-N bond, which possesses a partial double bond character. ut.ee This rotation is often a key factor in the conformational preferences and biological activity of such molecules.

For N-chlorobenzamide, MD simulations could be employed to investigate several key areas:

Conformational Dynamics: Simulations can map the potential energy surface related to the rotation around the C-N and N-Cl bonds, identifying the most stable conformers and the energy barriers between them. Recent studies on other atropisomeric N-chloroamides have shown that racemization is often correlated with amide isomerization, a dynamic process that can be modeled with MD. rsc.orgworktribe.comresearchgate.net

Solvation Effects: By explicitly including solvent molecules (e.g., water, organic solvents) in the simulation box, MD can model how the solvent structure around N-chlorobenzamide influences its conformation and reactivity. The solvation free energies of related small amides have been successfully calculated using MD simulations, providing insights into their behavior in solution.

Intermolecular Interactions: MD simulations can be used to study the interactions of N-chlorobenzamide with other molecules, such as biological macromolecules or other reactants. A key interaction to investigate would be halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with nucleophilic sites on other molecules.

Stereodynamics: For ortho-substituted N-chlorobenzamides, which can exhibit atropisomerism, MD simulations can be a valuable tool to study the dynamics of their interconversion and to calculate the free energy barriers for racemization. rsc.orgworktribe.comresearchgate.net

The general procedure for setting up an MD simulation for a molecule like N-chlorobenzamide would involve:

Defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

Placing the molecule in a simulation box, often filled with a chosen solvent.

Minimizing the energy of the system to remove any unfavorable starting contacts.

Equilibrating the system at a desired temperature and pressure.

Running a production simulation for a specified length of time, during which the trajectory of each atom is saved for later analysis.

Potential Applications of Molecular Dynamics Simulations for N-Chlorobenzamide
Area of StudyInformation GainedRelevant Concepts
Conformational AnalysisStable conformers, rotational energy barriers (C-N, N-Cl)Amide bond rotation, potential energy surface
SolvationSolvation free energy, solvent structuring, hydrogen/halogen bonding with solventExplicit solvent models, radial distribution functions
Intermolecular InteractionsBinding modes, interaction energies with other moleculesHalogen bonding, non-covalent interactions
StereodynamicsRacemization pathways and rates for atropisomersAtropisomerism, free energy calculations

Spectroscopic and Structural Characterization Methodologies in Research

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule and their characteristic vibrational modes.

FTIR spectroscopy analyzes the absorption of infrared radiation by molecular vibrations, yielding a spectrum with characteristic peaks corresponding to specific functional groups. For Benzamide (B126), N-chloro-, key absorption bands would be expected. The carbonyl group (C=O) of the amide functionality typically produces a strong absorption band in the 1630-1690 cm⁻¹ region (amide I band). The C-N stretching vibration of the amide group would also contribute to the spectrum, often appearing in the 1500-1570 cm⁻¹ range (amide II band). Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H out-of-plane bending vibrations, characteristic of monosubstituted benzene (B151609), would appear in the fingerprint region (below 1000 cm⁻¹). The presence of the N-Cl bond would also contribute to the spectrum, although its characteristic stretching vibration might be weaker and fall in a less defined region, typically around 600-800 cm⁻¹. While direct experimental FTIR data for the parent N-chlorobenzamide was not explicitly found in the provided search results, the general principles of functional group analysis apply niscpr.res.in.

Expected Characteristic Vibrational Frequencies for Benzamide, N-chloro-

Functional GroupExpected Wavenumber Range (cm⁻¹)
C=O (Amide I)1630-1690
C-N (Amide II)1500-1570
Aromatic C-H3000-3100 (stretching)
Aromatic C-H690-900 (out-of-plane bending)
N-Cl600-800 (stretching, variable)

FT-Raman Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis)

Detailed electronic absorption spectroscopy (UV-Vis) data for Benzamide, N-chloro- are not explicitly presented in the reviewed scientific literature. UV-Vis spectroscopy is typically employed to study electronic transitions within a molecule, providing insights into its electronic structure and chromophoric properties. Research on other chlorobenzamide derivatives and related compounds has utilized UV-Vis to investigate π→π* transitions and the influence of substituents on absorption maxima. spectrabase.comnih.govtsijournals.com However, specific absorption bands, excitation energies, or oscillator strengths for N-chlorobenzamide were not found.

X-ray Crystallography and Structural Elucidation

Specific X-ray crystallographic data detailing the crystal structure of Benzamide, N-chloro- is not widely reported in the current literature. X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing crucial information on bond lengths, bond angles, and molecular conformation. While numerous X-ray diffraction studies have been conducted on various N-substituted benzamides and chlorobenzamide isomers, revealing their solid-state structures and conformational preferences, direct structural elucidation for N-chlorobenzamide itself is not available in the provided research. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.goviucr.orgnih.goviucr.orgresearchgate.net

Information regarding the crystal packing and supramolecular features of Benzamide, N-chloro- is not explicitly detailed in the available research. For related benzamide compounds, crystal packing often involves various non-covalent interactions, such as N—H⋯O hydrogen bonds, C—H⋯O interactions, π-π stacking, and C—Cl⋯πaryl interactions, which lead to the formation of diverse supramolecular architectures like infinite chains, dimers, or two-dimensional sheets. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.goviucr.orgnih.goviucr.orgresearchgate.netnso-journal.org However, these specific details for N-chlorobenzamide are not documented in the provided sources.

The stereochemical assignment, such as Z-isomer determination, specifically for Benzamide, N-chloro- is not directly addressed in the provided literature. Stereochemical studies on related N-substituted benzamides and their reaction products often involve techniques like X-ray crystallography and Nuclear Overhauser Effect Spectroscopy (NOESY) combined with Density Functional Theory (DFT) calculations to confirm configurations (e.g., Z- or E-isomers) arising from restricted rotation around certain bonds. dnu.dp.uaaxios-research.comresearchgate.netchemicalbook.comnih.govresearchgate.netlibretexts.orgresearchgate.net However, such detailed assignments for N-chlorobenzamide itself are not explicitly reported.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Specific Nuclear Quadrupole Resonance (NQR) spectroscopic data for Benzamide, N-chloro- are not found in the reviewed literature. NQR spectroscopy is a technique sensitive to the local electronic environment of quadrupolar nuclei, such as 35Cl, providing insights into bond characteristics and crystal lattice effects. While NQR studies have been performed on various chlorinated amides and N-phenylamides to correlate 35Cl NQR frequencies with chemical bond parameters, direct NQR spectral information for N-chlorobenzamide is not available. researchgate.netspectrabase.comdu.ac.in

Mass Spectrometry (MS)

Detailed mass spectrometry (MS) data, including fragmentation patterns, specifically for Benzamide, N-chloro- are not provided in the current research findings. Mass spectrometry is a crucial analytical technique for determining the molecular weight and structural information of compounds through their fragmentation pathways. While MS data has been reported for various N-substituted benzamides and chlorobenzamide isomers, including m/z values for molecular ions and fragments, specific fragmentation patterns for N-chlorobenzamide were not found. researchgate.netspectrabase.comnih.govnist.govdnu.dp.uaarizona.edunih.govchemicalbook.comlibretexts.org

Elemental Analysis

Elemental analysis is a fundamental quantitative technique employed in chemical research to determine the elemental composition of a pure chemical substance. This method typically provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), and by difference, oxygen (O), allowing for the confirmation of a compound's empirical and molecular formula, as well as its purity researchgate.net. For a newly synthesized compound, comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular structure is a critical step in its characterization.

For the chemical compound Benzamide, N-chloro-, which has the molecular formula C7H6ClNO nih.gov, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent elements. This theoretical data serves as a benchmark against which experimental results would be compared to validate the compound's identity and purity.

The theoretical elemental composition for Benzamide, N-chloro- (C7H6ClNO) is as follows:

ElementAtomic CountMass Contribution ( g/mol )Theoretical Mass Percentage (%)
Carbon (C)784.07754.04
Hydrogen (H)66.0483.89
Chlorine (Cl)135.45322.79
Nitrogen (N)114.0079.00
Oxygen (O)115.99910.28
Total 155.584 100.00

While elemental analysis is a standard characterization method for N-chlorobenzamide derivatives and related compounds researchgate.netlgcstandards.comresearchgate.net, specific experimental elemental analysis data directly for Benzamide, N-chloro- (N-chlorobenzamide) were not found in the reviewed research findings. In practice, researchers would synthesize the compound and then perform elemental analysis to obtain empirical values for C, H, N, and Cl, and often O by difference. These experimental values would then be compared to the theoretical percentages to confirm the compound's molecular formula and assess its purity, typically expecting results to be within a narrow margin (e.g., ±0.4%) of the theoretical values fishersci.se.

Applications of N Chlorobenzamides in Advanced Organic Synthesis Research

Synthesis of Complex Heterocyclic Scaffolds

Conversion to other heterocyclic systems (e.g., 1-chloroisoquinolines)

N-Chlorobenzamides serve as crucial precursors for the synthesis of various heterocyclic systems, notably isoquinolones and their subsequent conversion to 1-chloroisoquinolines. An efficient and straightforward strategy involves the Cp*Co(III)-catalyzed regioselective [4+2]-annulation of N-chlorobenzamides with vinyl acetate (B1210297) or vinyl ketones. This method allows for the preparation of biologically valuable isoquinolone derivatives in good yields. nih.govnih.govscitoys.comuni.lu A key advantage of this approach is that the N-Cl bond of N-chlorobenzamides functions as an internal oxidant, thereby eliminating the need for an external oxidant in the reaction. nih.govnih.gov

Beyond cobalt catalysis, Ru(II)-catalyzed redox-neutral [4+2] annulation of N-chlorobenzamides with 1,3-diynes has also been reported, providing access to isoquinolones under mild, room-temperature conditions. thermofisher.com Furthermore, N-chlorobenzamides can be utilized in enantioselective [4+1] annulation reactions with cyclopropenes, catalyzed by chiral cyclopentadienyl (B1206354) cobalt(III), to efficiently construct biologically relevant chiral isoindolinones. This process uniquely involves the C-C bond cleavage of cyclopropene, which acts as a one-carbon synthon for the annulation. idrblab.net

Versatile Intermediates for Complex Organic Molecule Synthesis

The inherent reactivity of the N-Cl bond makes N-chlorobenzamides highly versatile intermediates in the synthesis of complex organic molecules. They frequently act as both internal oxidants and directing groups in various transition metal-catalyzed C-H activation reactions. nih.govuni.lu This dual functionality allows for streamlined synthetic routes to diverse and often biologically active heterocyclic compounds that are prevalent in pharmaceuticals and natural products. nih.govnih.govthermofisher.comuni.luuni.lu The synthetic utility of N-chlorobenzamides extends to the formation of isoquinolones, isoindolinones, and even complex bis-heterocycles. nih.govnih.govthermofisher.comidrblab.netfishersci.se Additionally, the interaction of N-alkoxy-N-chlorobenzamides with P-nucleophiles to yield N-alkoxy-1-(phosphoryloxy)benzimidates further underscores their broad applicability in synthetic organic chemistry. iicb.res.in

Novel Synthetic Pathways Development

Research into N-chlorobenzamides has led to the development of several novel and efficient synthetic pathways:

Redox-Neutral Isoquinolone Synthesis: An innovative Cp*Co(III)-catalyzed redox-neutral approach enables the synthesis of 3,4-unsubstituted isoquinoline (B145761) 1(2H)-ones. This method utilizes N-chloroamides as starting materials and vinyl acetate as an inexpensive and benign acetylene (B1199291) surrogate, with the N-Cl bond serving as an internal oxidant. nih.gov

Reverse Regioselective Annulation: A Cp*Co(III)-catalyzed reverse regioselective [4+2] C-H annulation of N-chlorobenzamides with vinylsilanes has been developed. This pathway provides access to 4-silylated isoquinolones, which can be further functionalized into 4-heteroarylated and 4-alkylated isoquinolones via metal-free C-C couplings, also allowing for the synthesis of 3,4-dihydroisoquinolones via protodesilylation. fishersci.seuni.lu

Ru(II)-Catalyzed Annulation with 1,3-Diynes: A significant advancement is the Ru(II)-catalyzed C-H/N-H bond functionalization of N-chlorobenzamides with 1,3-diynes. This regioselective [4+2] annulation yields isoquinolones under redox-neutral conditions at room temperature, representing a cost-effective and operationally simple method. thermofisher.com

Enantioselective Isoindolinone Synthesis: A chiral cyclopentadienyl cobalt(III)-catalyzed enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes has been reported. This reaction efficiently constructs biologically relevant chiral isoindolinones with high enantiomeric ratios and stereoselectivity. idrblab.net

Cascade C-H Amidation/Chlorination: N-chlorobenzamides have been employed in a cobalt-catalyzed cascade C-H amidation/chlorination of indoles. This challenging transformation successfully overrides the Hofmann rearrangement pathway, leading to aminocarbonylation products. fishersci.ca

Structure-Activity Relationship (SAR) Investigations and Molecular Interaction Studies

Structure-Activity Relationship (SAR) investigations involving N-chlorobenzamide derivatives are crucial for understanding how structural modifications influence their biological activities and molecular interactions. While direct SAR studies on the parent N-chloro-benzamide are limited, research on compounds incorporating the chlorobenzamide moiety provides valuable insights. For instance, the presence of specific substituents, such as halogens, on N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues has been shown to enhance their anti-inflammatory and antimicrobial potential. americanelements.com Similarly, the benzyloxy group and chlorine atom in N-benzyloxy-4-chlorobenzamide significantly influence its solubility, stability, and interaction with biological targets. nih.gov The unique dual chlorinated benzamide (B126) structure linked through a 1,3,5-triazine (B166579) core in N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is believed to enhance its biological activity compared to other triazines without such substituents. fishersci.ca

Computational studies, particularly Energy Decomposition Analysis (EDA), are extensively used to investigate the fundamental mechanisms of reactions involving N-chlorobenzamides. These studies help to elucidate the origins of regioselectivity and enantioselectivity in Co(III)-catalyzed annulations with alkenes, demonstrating how steric and electronic effects of chiral ligands influence reaction outcomes. uni.luuni.lunih.govnih.gov

Molecular Docking Studies for Target Interaction Modeling

Molecular docking studies are a cornerstone of modern drug discovery, providing insights into the potential binding modes and affinities of N-chlorobenzamide derivatives with various biological targets. These in silico investigations help predict and rationalize observed biological activities.

Key findings from molecular docking studies include:

N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues: Docking studies were conducted to define their interactions with the COX-2 enzyme and various microbial proteins, correlating well with experimental anti-inflammatory and antimicrobial activities. americanelements.com

N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB): Molecular docking simulations with the checkpoint kinase 1 receptor (PDB ID: 2YWP) showed a favorable plant score of -67.19 kcal/mol, which was superior to both the native ligand and the standard reference drug, hydroxyurea. google.comuni-goettingen.deuni-goettingen.de

N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04): These compounds were docked against EGFR (PDB ID: 1M17) and exhibited re-rank scores that were lower (indicating stronger binding) than the commercial anticancer drug 5-fluorouracil. uni.lusigmaaldrich.com

N-(carbamoylcarbamothioyl)-2-chlorobenzamide: This compound demonstrated a balanced combination of hydrophobic and hydrophilic interactions when docked with the QscR protein, suggesting a conserved binding mechanism across similar ligands. nih.gov

3-chlorobenzamide (B146230): Docking analysis revealed binding affinities of -6.5 and -6.4 kcal/mol for ovarian cancer inhibitors (human Matrix metalloproteinase-2) and -6.0 and -5.7 kcal/mol for breast cancer inhibitors (human progesterone (B1679170) and allosteric inhibitor), values comparable to standard drugs. uni.lu

The following table summarizes selected molecular docking results for N-chlorobenzamide derivatives:

CompoundTarget ProteinBinding Score/Affinity (kcal/mol)Reference Drug/Ligand ComparisonSource
N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB)Checkpoint kinase 1 receptor (2YWP)-67.19 (Plant Score)Better than native ligand & hydroxyurea google.comuni-goettingen.deuni-goettingen.de
N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02)EGFR (1M17)Lower Re-rank ScoreBetter than 5-fluorouracil uni.lusigmaaldrich.com
N-(allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)EGFR (1M17)Lower Re-rank ScoreBetter than 5-fluorouracil uni.lusigmaaldrich.com
3-chlorobenzamideHuman Matrix metalloproteinase-2 (Ovarian Cancer)-6.5, -6.4Comparable to standard drugs uni.lu
3-chlorobenzamideHuman Progesterone & Allosteric Inhibitor (Breast Cancer)-6.0, -5.7Comparable to standard drugs uni.lu

In Silico Studies for Molecular Interactions

Beyond molecular docking, various in silico computational methods are employed to gain a deeper understanding of the molecular interactions and properties of N-chlorobenzamide compounds. These studies often complement and validate experimental findings.

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of ligand-protein complexes over time. For example, molecular dynamics simulations for N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB) interacting with the checkpoint kinase 1 receptor indicated superior bond stability compared to hydroxyurea. google.comuni-goettingen.deuni-goettingen.de

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are vital for evaluating the drug-likeness and biological potential of candidate compounds. Studies on 4-Cl-PCTB showed good gastrointestinal absorption, classifying it under BCS Class I, with low volume of distribution, no blood-brain barrier penetration, and no hepatotoxicity. google.comuni-goettingen.deuni-goettingen.de Similarly, ADMET predictions have been utilized to reveal the drug similarity and biological potential of 3-chlorobenzamide. uni.lu

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are frequently used to analyze the vibrational spectra and structural parameters of chlorobenzamide derivatives. Natural Bond Orbital (NBO) calculations help identify inter- and intramolecular interactions, while Mulliken population analysis estimates charge contributions to atoms within the molecule. uni.lu Energy Decomposition Analysis (EDA) is a powerful tool for dissecting the nature of interactions in transition states, providing insights into the factors governing regioselectivity and enantioselectivity in catalytic reactions involving N-chlorobenzamides. uni.luuni.lunih.govnih.gov

Research into Potential Applications in Chemical Biology and Medicinal Chemistry Scaffolds

N-Chlorobenzamides and their diverse derivatives are subjects of extensive research for their potential applications in chemical biology and as scaffolds for medicinal chemistry. Their varied biological activities make them attractive candidates for drug discovery and development.

Benzamide derivatives, including those featuring a chlorobenzamide moiety, have demonstrated a spectrum of biological activities, such as anti-inflammatory, antibacterial, antifungal, and anticancer properties. americanelements.comnih.govfishersci.canih.gov Specific examples include:

Anticancer Potential: N-benzyloxy-4-chlorobenzamide has been investigated for its cytotoxic effects on cancer cells and its ability to inhibit specific enzymes or proteins, such as kinases, which are crucial in cell growth and survival pathways. nih.gov N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has shown promise in inducing apoptosis in cancer cells. fishersci.ca More recently, N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB) has emerged as a promising anticancer candidate, exhibiting superior activity against T47D breast cancer cells compared to hydroxyurea. google.comuni-goettingen.deuni-goettingen.de

Anti-inflammatory and Antimicrobial Agents: N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have shown significant anti-inflammatory and antimicrobial potential, positioning them as valuable lead compounds for designing new therapeutic agents. americanelements.com

Enzyme Inhibition: N-(2-aminophenyl)-4-chlorobenzamide (NPCB) is a synthetic compound known to inhibit prostaglandin (B15479496) synthesis, thereby reducing inflammation. synhet.com

Biochemical Probes and Fluorescent Probes: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is utilized in chemical biology as a biochemical probe and for the development of fluorescent probes, with potential therapeutic applications for neurological disorders and cancer.

Biologically Valuable Heterocycles: The isoquinolone and isoindolinone derivatives synthesized from N-chlorobenzamides are themselves recognized for their biological value, making the synthetic methodologies employing N-chlorobenzamides highly relevant to medicinal chemistry. nih.govidrblab.net

This ongoing research underscores the significant role of N-chlorobenzamides as versatile building blocks for exploring new therapeutic avenues and understanding complex biological systems.

Future Directions in N Chlorobenzamide Research

Development of Novel Catalytic SystemsFuture research in N-chlorobenzamide chemistry will heavily focus on expanding the scope of catalytic systems beyond the currently explored cobalt(III) and rhodium(III) complexes. While Cp*Co(III)-catalyzed reactions have shown remarkable efficacy in [4+2] annulations, utilizing N-chlorobenzamide as an internal oxidant and directing group for the synthesis of isoquinolones and dihydroisoquinolones, the exploration of other transition metals is crucialresearchgate.netacs.orgresearchgate.netnih.govchemrxiv.org.

Current research highlights the advantages of these systems, including high yields, mild reaction conditions, and excellent regioselectivity and functional group tolerance researchgate.net. For instance, Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with maleimides proceeds efficiently at room temperature, yielding biologically active molecules acs.orgnih.gov. Similarly, the use of vinyl acetate (B1210297) and vinyl ketones as coupling partners has demonstrated the versatility of these cobalt-catalyzed systems researchgate.netresearchgate.net.

Future directions include:

Exploring Earth-Abundant Metal Catalysts: Investigating other abundant 3d metals (e.g., iron, nickel, copper) could offer more cost-effective and sustainable catalytic solutions, potentially leading to new reactivity profiles and selectivities that complement existing noble metal systems epfl.ch.

Organocatalysis and Photocatalysis: Developing metal-free organocatalytic or photocatalytic systems for N-chlorobenzamide transformations would significantly enhance the sustainability and safety of these reactions, reducing reliance on transition metals and harsh conditions.

Chiral Catalysis: Advancements in chiral cyclopentadienyl (B1206354) cobalt(III) complexes have already demonstrated highly enantioselective C-H functionalizations of N-chlorobenzamides with alkenes, outperforming rhodium(III)-based methods in some cases epfl.ch. Further development of such chiral catalysts is essential for synthesizing enantiomerically enriched compounds.

Table 1: Examples of Transition Metal-Catalyzed Annulation Reactions with N-Chlorobenzamides

Catalyst SystemCoupling PartnerProduct TypeKey FeaturesReference
Co(III)Vinyl AcetateIsoquinolonesInternal oxidant, directing group, mild conditions, high yields researchgate.netresearchgate.net
Co(III)Maleimides[4+2] Annulated ProductsGood yields at room temperature, functional group compatibility acs.orgnih.gov
Co(III)AllenesExocyclic Isoquinolone DerivativesRegioselective, good to moderate yields researchgate.netresearchgate.net
Co(III)Vinylsilanes4-Silylated IsoquinolonesReverse regioselectivity, ambient temperature, functional group tolerance chemrxiv.org
Chiral Co(III)AlkenesDihydroisoquinolonesExcellent enantioselectivity (up to 99.5:0.5 er), high regioselectivity epfl.ch

Exploration of Undiscovered Reactivity ModesWhile N-chlorobenzamides have been successfully employed in [4+2] annulation reactions and C-H activation processes, a deeper exploration of their inherent reactivity is warranted. The N-Cl bond's lability and the potential for various reactive intermediates (e.g., halogen radicals, halogen cations, N-radicals) suggest a broader reactivity landscapeijiset.com.

Current research has showcased N-chlorobenzamide's ability to act as an internal oxidant and directing group in annulation reactions, leading to the formation of diverse heterocyclic compounds like isoquinolones researchgate.netacs.orgresearchgate.netnih.govchemrxiv.org. The unique reactivity profile of cobalt in the ring opening of cyclopropenes for [4+1] annulation, where N-chlorobenzamides did not provide either [4+1] or [4+2] annulation products under the same conditions, indicates specific reactivity windows that need further investigation acs.org.

Future directions include:

Novel Cycloaddition Pathways: Investigating N-chlorobenzamides in other cycloaddition reactions (e.g., [3+2], [2+2]) with various unsaturated partners could lead to the synthesis of new ring systems.

Radical Chemistry: Delving into the radical pathways initiated by the homolytic cleavage of the N-Cl bond could unlock new bond-forming reactions, such as intermolecular radical additions or cascade cyclizations.

Electrophilic/Nucleophilic Reactivity: A more comprehensive study of N-chlorobenzamide's behavior as a source of positive chlorine (electrophile) or as a nucleophile (after deprotonation) in different reaction environments could reveal unexplored transformations.

Multicomponent Reactions: Integrating N-chlorobenzamide into multicomponent reactions could enable the rapid assembly of complex molecules from simple starting materials.

Advanced Computational Modeling for Mechanism PredictionComputational chemistry plays a pivotal role in understanding and predicting the behavior of chemical systems, and its application to N-chlorobenzamide research is increasingly vital. Advanced computational methods, including density functional theory (DFT) calculations, molecular dynamics simulations, and machine learning algorithms, offer powerful tools for elucidating reaction mechanisms, predicting selectivity, and designing novel catalystsnih.govucl.ac.uk.

Current mechanistic investigations, such as deuterium (B1214612) labeling studies, have provided insights into the rate-determining steps of N-chlorobenzamide-involved cyclization reactions, indicating that C-H activation can be a rate-determining step researchgate.netchemrxiv.org. Computational studies have also been applied to related compounds to analyze halogen bonding and electronic effects .

Future directions include:

High-Throughput Computational Screening: Employing computational methods for rapid screening of potential catalysts and reaction conditions for N-chlorobenzamide transformations, accelerating the discovery of new synthetic routes.

Accurate Mechanism Elucidation: Utilizing advanced DFT calculations and molecular dynamics simulations to precisely map out the energy profiles and transition states of N-chlorobenzamide reactions, including the intricate details of C-H activation and the role of the N-Cl bond.

Machine Learning for Reactivity Prediction: Developing machine learning models trained on experimental and computational data to predict the reactivity, regioselectivity, and enantioselectivity of N-chlorobenzamide in various catalytic systems, guiding experimental design.

Multi-Scale Modeling: Integrating quantum mechanical calculations with molecular mechanics and continuum models to simulate complex reaction environments, including solvent effects and catalyst-substrate interactions, for a more holistic understanding.

Integration with Green Chemistry PrinciplesThe principles of green chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substancesresearchgate.netunirioja.esnih.gov. Integrating these principles into N-chlorobenzamide research is crucial for developing sustainable synthetic methodologies.

Current advancements in N-chlorobenzamide chemistry already align with several green chemistry principles. For instance, its role as an internal oxidant in certain annulation reactions eliminates the need for external stoichiometric oxidants, contributing to waste prevention and improved atom economy researchgate.netresearchgate.netchemrxiv.org. The use of milder reaction conditions, such as room temperature, also contributes to energy efficiency acs.orgnih.gov. Furthermore, the exploration of biomass-derived solvents in some related catalytic systems points towards greener reaction media researchgate.net.

Future directions include:

Solvent-Free or Aqueous Reactions: Developing N-chlorobenzamide reactions that can proceed efficiently in the absence of organic solvents or in aqueous media would significantly reduce environmental impact and improve safety.

Renewable Feedstocks: Exploring the use of N-chlorobenzamide in reactions with substrates derived from renewable resources, aligning with the principle of using renewable raw materials.

Enhanced Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, further minimizing waste generation.

Real-Time Monitoring and Control: Implementing real-time analytical techniques to monitor N-chlorobenzamide reactions, allowing for immediate adjustments to optimize reaction conditions and prevent the formation of byproducts, thereby preventing pollution researchgate.netunirioja.es.

Catalyst Recycling and Reusability: Focusing on the development of robust and easily separable catalytic systems for N-chlorobenzamide transformations that can be recycled and reused multiple times, reducing catalyst waste.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-chloro-benzamide derivatives in laboratory settings?

  • Methodology : Microwave-assisted N-chlorination of secondary amides using hypochlorous acid (HOCl) or chlorine gas (Cl₂) under controlled conditions (e.g., 50–80°C, 30–60 minutes) provides efficient yields. Alternatively, traditional chlorination reagents like PCl₅ or SOCl₂ can react with benzamide precursors, but require rigorous anhydrous conditions .
  • Key Considerations : Monitor reaction pH (optimally pH 6–8) to avoid over-chlorination or decomposition. Use FTIR to track N–Cl bond formation (characteristic peaks at 600–650 cm⁻¹) .

Q. How can crystallographic data for N-chloro-benzamide derivatives be reliably obtained and interpreted?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Use ORTEP-3 for visualizing thermal ellipsoids and molecular geometry. Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder .
  • Data Interpretation : Compare bond lengths (e.g., N–Cl typically 1.75–1.85 Å) and angles with DFT-optimized structures to validate accuracy. Cross-reference with databases like the Cambridge Structural Database (CSD) .

Q. What analytical techniques are critical for characterizing N-chloro-benzamide stability?

  • Methodology : Use HPLC-MS to detect decomposition products (e.g., benzamide or chlorinated byproducts). Conduct accelerated stability studies under varying pH (4–10) and temperature (25–40°C) to assess hydrolytic sensitivity .
  • Contradictions : Some studies report N-chloro derivatives degrade rapidly at pH > 9, while others note stability in buffered alkaline solutions; confirm conditions with kinetic assays .

Advanced Research Questions

Q. How do reaction mechanisms differ between N-chlorination of benzamide derivatives and other amides?

  • Mechanistic Insights : DFT studies reveal that N-chlorination proceeds via electrophilic substitution, with transition states stabilized by electron-donating groups on the benzamide ring. Compare with aliphatic amides, where steric hindrance slows chlorination .
  • Experimental Validation : Use isotopic labeling (e.g., ¹⁵N-benzamide) and kinetic isotope effects (KIE) to probe rate-determining steps. Monitor intermediates via in situ NMR .

Q. What factors influence the regioselectivity of N-chloro-benzamide in intramolecular C–H activation reactions?

  • Methodology : Copper-catalyzed amination (e.g., TpxCu(I) complexes) favors activation of benzylic C–H bonds due to radical stabilization. Vary ligand substituents (e.g., bulky alkyl groups) to modulate selectivity .
  • Contradictions : While N-fluoro derivatives show higher reactivity, N-chloro analogs provide better regiocontrol in certain substrates; optimize catalyst loading (5–10 mol%) and solvent polarity .

Q. How can conflicting crystallographic and spectroscopic data on N-chloro-benzamide polymorphs be resolved?

  • Methodology : Combine powder XRD with solid-state NMR (¹³C/¹⁵N) to distinguish polymorphs. Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., Cl⋯H contacts) driving packing differences .
  • Case Study : A 2012 study reported two polymorphs of 4-chloro-N-(3,5-dimethylphenyl)benzamide with divergent melting points (Δmp = 15°C), resolved via temperature-dependent Raman spectroscopy .

Data Contradiction Analysis

  • Synthetic Yields : Microwave-assisted methods ( ) report >85% yields, whereas traditional chlorination ( ) often yields 60–70%. This discrepancy may arise from incomplete reactant mixing or side reactions (e.g., oxidation) in non-optimized setups.
  • Stability in Alkaline Media : claims N-chloro compounds release HOCl at pH 7, but notes stability up to pH 8. Differences may stem from substituent effects (e.g., electron-withdrawing groups enhance stability).

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